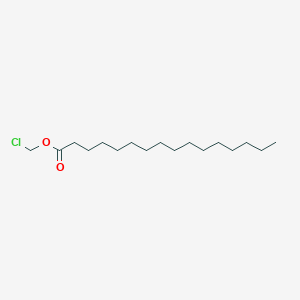
Hexadecanoic acid, chloromethyl ester
描述
Hexadecanoic acid, chloromethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from hexadecanoic acid, a saturated fatty acid, and chloromethanol. It is used in various industrial and research applications due to its unique chemical properties.
作用机制
Target of Action
The primary target of Hexadecanoic acid, chloromethyl ester is the cells of Saccharomyces cerevisiae, a species of yeast . In a co-culture system with Escherichia coli, it was found that this compound promotes oxidative stress tolerance in S. cerevisiae cells .
Mode of Action
This compound: interacts with its targets by enhancing the viability of S. cerevisiae cells. It achieves this by improving the membrane stability of these cells and reducing the level of oxidized lipids . Furthermore, it has been suggested that this compound inhibits the enzyme phospholipase A2 in a competitive manner , which could contribute to its overall effect.
Biochemical Pathways
The presence of This compound in the co-culture supernatant of S. cerevisiae and E. coli seems to affect the oxidative stress tolerance pathway . This compound, when added exogenously, contributes to higher oxidative stress tolerance in S. cerevisiae cells . This suggests that it may play a role in the regulation of oxidative stress responses.
Result of Action
The action of This compound results in enhanced oxidative stress tolerance in S. cerevisiae cells . This is evidenced by improved cell viability, increased membrane stability, and reduced levels of oxidized lipids . Additionally, it has been suggested that this compound may have anti-inflammatory properties due to its inhibitory effect on the enzyme phospholipase A2 .
Action Environment
The action of This compound is influenced by the environmental context of a microbial co-culture system. In such a system, microorganisms encounter a living environment different from their respective pure cultures, surrounded by various compounds secreted by co-existing microorganisms . This unique environment likely influences the action, efficacy, and stability of the compound.
生化分析
Biochemical Properties
Hexadecanoic acid, chloromethyl ester plays a significant role in biochemical reactions due to its properties as a carbonyl ester compound. It interacts with various enzymes and proteins, particularly those involved in lipid metabolism. For instance, it can act as a substrate for esterases, which hydrolyze ester bonds, releasing chloromethyl alcohol and hexadecanoic acid . Additionally, it may interact with fatty acid-binding proteins (FABPs) that facilitate the transport of fatty acids within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress tolerance of yeast cells by enhancing membrane stability and reducing oxidized lipid levels . This compound may also impact the expression of genes involved in lipid metabolism and stress response, thereby modulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as esterases and lipases . The compound’s ester bond is susceptible to hydrolysis, leading to the release of chloromethyl alcohol and hexadecanoic acid, which can further participate in metabolic pathways . These interactions may result in changes in gene expression and cellular responses to metabolic stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can promote oxidative stress tolerance in yeast cells over extended periods, suggesting its potential for enhancing cell viability under stress conditions . Its stability and degradation products need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on lipid metabolism and oxidative stress tolerance. At higher doses, it could potentially cause toxic or adverse effects, such as disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism and beta-oxidation. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which facilitate its incorporation into metabolic processes . The compound’s metabolism can influence metabolic flux and the levels of various metabolites, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a crucial role in its intracellular transport, ensuring its proper localization and accumulation . The compound’s distribution can affect its bioavailability and efficacy in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s localization is essential for its role in lipid metabolism and cellular responses to metabolic stress .
准备方法
Synthetic Routes and Reaction Conditions: Hexadecanoic acid, chloromethyl ester, can be synthesized through the esterification of hexadecanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound, involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the required temperature, and the ester is separated from the reaction mixture through distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Hexadecanoic acid, chloromethyl ester, undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield hexadecanoic acid and chloromethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and chloromethanol.
Reduction: Hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Hexadecanoic acid, chloromethyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
相似化合物的比较
- Hexadecanoic acid, methyl ester
- Hexadecanoic acid, ethyl ester
- Hexadecanoic acid, butyl ester
These compounds differ in their alkyl groups, which can influence their physical properties and reactivity.
属性
IUPAC Name |
chloromethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLQYLAQYCCHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515215 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-69-2 | |
| Record name | Chloromethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


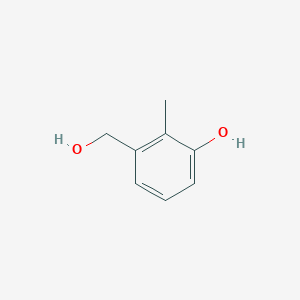


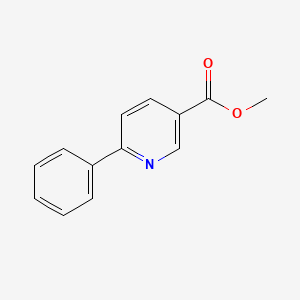
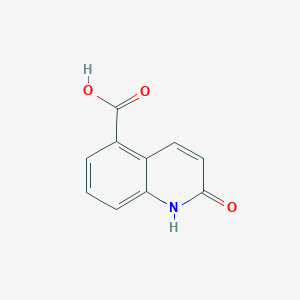
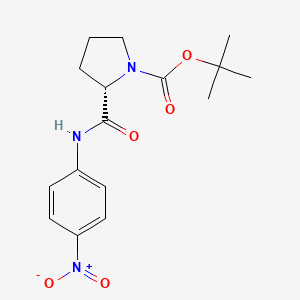
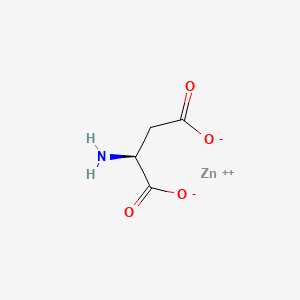
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
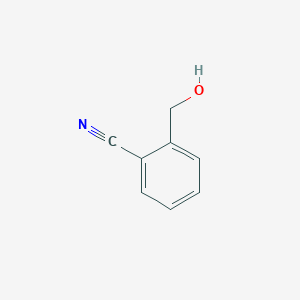
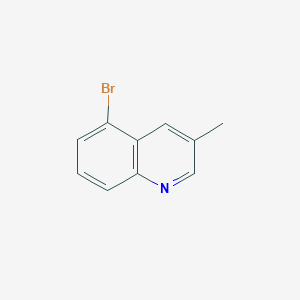
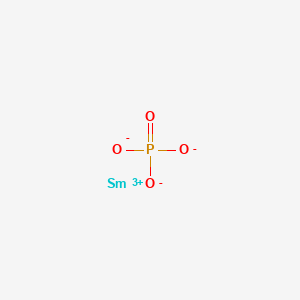
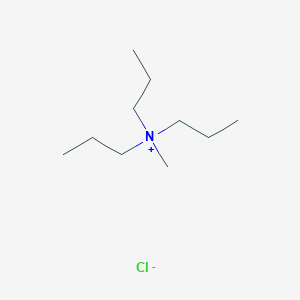
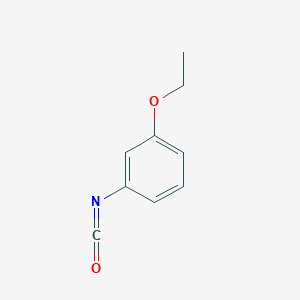
![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)
